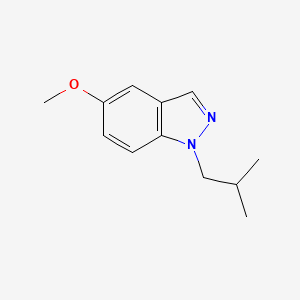

1-Isobutyl-5-methoxy-1H-indazole

描述

属性

分子式 |

C12H16N2O |

|---|---|

分子量 |

204.27 g/mol |

IUPAC 名称 |

5-methoxy-1-(2-methylpropyl)indazole |

InChI |

InChI=1S/C12H16N2O/c1-9(2)8-14-12-5-4-11(15-3)6-10(12)7-13-14/h4-7,9H,8H2,1-3H3 |

InChI 键 |

GHIJNDZWQIKBTP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CN1C2=C(C=C(C=C2)OC)C=N1 |

产品来源 |

United States |

Synthetic Methodologies for 1 Isobutyl 5 Methoxy 1h Indazole and Its Analogues

General Strategies for 1H-Indazole Scaffold Construction

The construction of the 1H-indazole scaffold is a pivotal step in the synthesis of 1-isobutyl-5-methoxy-1H-indazole. A variety of methods, ranging from classical named reactions to modern catalytic approaches, have been developed for this purpose.

Historically, the synthesis of the indazole ring has relied on methods such as the Fischer, Richter, and Jacobson syntheses. More contemporary approaches have expanded the synthetic toolkit, offering milder conditions and broader substrate scopes. These include:

[3+2] Cycloaddition Reactions: This method involves the reaction of arynes with diazo compounds. For instance, the reaction of o-(trimethylsilyl)aryl triflates with various diazo compounds in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgchemicalbook.com Similarly, arynes can react with hydrazones to form the 1H-indazole skeleton. acs.org

Intramolecular Cyclization of Hydrazones: Arylhydrazones can undergo intramolecular C-H amination to form 1H-indazoles. This can be mediated by reagents like iodine in the presence of potassium iodide and sodium acetate, or by [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov

Reductive Cyclization: o-Nitrobenzaldehydes can be converted to 1H-indazoles through reductive cyclization of an intermediate formed with a primary amine. chemicalbook.com Another approach involves the organophosphorus-mediated reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.gov

From o-Aminobenzoximes: A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes by selectively activating the oxime group with methanesulfonyl chloride and triethylamine. This method is mild and provides good to excellent yields. nih.gov

Table 1: Comparison of Selected Classical and Contemporary Indazole Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

| [3+2] Cycloaddition | Arynes and diazo compounds | CsF or TBAF, room temperature | Mild conditions, broad scope organic-chemistry.orgchemicalbook.com |

| Intramolecular C-H Amination | Arylhydrazones | Iodine/KI/NaOAc or PIFA | Metal-free options available nih.gov |

| Reductive Cyclization | o-Nitrobenzaldehydes, primary amines | Reducing agents | Access to functionalized indazoles chemicalbook.com |

| From o-Aminobenzoximes | o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Mild, metal-free, good yields nih.gov |

The development of catalytic systems has revolutionized indazole synthesis, offering more efficient and selective routes. These methods are broadly categorized into transition-metal-catalyzed and metal-free approaches.

Transition metals, particularly palladium, copper, and rhodium, have been extensively used to catalyze the formation of the indazole ring. researchgate.netniist.res.in

Palladium-Catalyzed Reactions: Palladium catalysts are effective for intramolecular C-H amination reactions. For example, aminohydrazones can be cyclized using a ligand-free palladium catalyst to yield 1H-indazoles. nih.gov Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines is another route to 2-aryl-2H-indazoles. nih.govorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are often employed for N-N bond formation and C-N bond formation. researchgate.net One-pot syntheses have been developed from 2-haloacetophenones and methyl hydrazine (B178648) using a CuO catalyst. chemicalbook.com Copper(I) oxide nanoparticles have also been used in a three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org Microwave-assisted copper-catalyzed intramolecular N-arylation of hydrazones is another efficient method. researchgate.netajrconline.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to promote C-H activation. nih.gov Rh(III) catalysts can be used for the synthesis of 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation and cross-coupling. nih.gov They are also used in the reaction of azobenzenes with aldehydes to form N-aryl-2H-indazoles. acs.org

Table 2: Overview of Transition-Metal-Catalyzed Indazole Syntheses

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Palladium | Intramolecular C-H Amination | Aminohydrazones, N-aryl-N-(o-bromobenzyl)hydrazines | Ligand-free options, synthesis of 1H and 2H-indazoles nih.govnih.govorganic-chemistry.org |

| Copper | N-N and C-N Bond Formation | 2-Haloacetophenones, hydrazines, 2-halobenzaldehydes, amines, sodium azide | One-pot syntheses, use of nanoparticles, microwave-assisted methods chemicalbook.comresearchgate.netorganic-chemistry.orgajrconline.org |

| Rhodium | C-H Activation/Annulation | Aldehyde phenylhydrazones, azobenzenes, aldehydes | Double C-H activation, synthesis of N-aryl-2H-indazoles nih.govnih.govacs.org |

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods.

Metal-Free Reactions: As mentioned earlier, the synthesis from o-aminobenzoximes is a notable metal-free approach. nih.gov Additionally, the [3+2] cycloaddition of arynes with hydrazones can be performed under metal-free conditions. acs.org A one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides indazoles in good yields. organic-chemistry.org

Green Chemistry Approaches: The use of greener solvents and energy sources is a key aspect of green chemistry. Microwave-assisted synthesis has been shown to be an efficient and eco-friendly one-pot method for preparing 1-H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates, often resulting in better yields than conventional heating. ajrconline.org Reactions performed on water also represent a green approach, such as the palladium-catalyzed C-H arylation of 2H-indazoles. acs.org

Advanced Catalytic Methods for Indazole Formation

Targeted Synthesis of this compound

Once the 5-methoxy-1H-indazole core is synthesized, the final step is the introduction of the isobutyl group at the N1 position.

The direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.govbeilstein-journals.org

Several strategies have been developed to achieve regioselective N1-alkylation:

Thermodynamic Control: Alkylation can be driven towards the more stable N1-substituted product through equilibration. beilstein-journals.orgnih.gov A recently developed method for the synthesis of N1-alkyl indazoles is highly selective for N1-alkylation and is believed to be under thermodynamic control. nih.govrsc.org This procedure is practical, broad in scope, and has been demonstrated on a large scale. nih.govrsc.org

Use of Specific Reagents and Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for N1-selective indazole alkylation. nih.gov For electron-deficient indazoles, high N1-selectivity has been observed using NaH in THF with pentyl bromide. beilstein-journals.org

Reductive Amination: A two-step process involving the initial formation of an enamine followed by hydrogenation has been shown to be a successful strategy. Crucially, exclusive N1 selectivity was observed during the enamine formation step when reacting an indazole with isobutyraldehyde (B47883). nih.gov

Table 3: Methods for Regioselective N1-Alkylation of Indazoles

| Strategy | Key Reagents/Conditions | Mechanism/Key Feature |

| Thermodynamic Control | Equilibration conditions | Favors the more stable N1-isomer beilstein-journals.orgnih.govnih.govrsc.org |

| Specific Base/Solvent | Sodium Hydride (NaH) in Tetrahydrofuran (THF) | Promising system for N1-selectivity nih.govbeilstein-journals.org |

| Reductive Amination | Isobutyraldehyde, then hydrogenation | Exclusive N1-enamine formation nih.gov |

Precursor Chemistry and Reaction Pathways for this compound Formation

The formation of this compound typically proceeds via the N-alkylation of the precursor, 5-methoxy-1H-indazole, with an appropriate isobutyl electrophile. The central challenge in this pathway is the ambidentate nucleophilic character of the indazole anion, which can lead to alkylation at either the N1 or N2 position, resulting in a mixture of regioisomers.

The key precursors for this synthesis are:

5-methoxy-1H-indazole: This is the core heterocyclic structure.

An isobutylating agent: Typically, this is isobutyl bromide or isobutyl tosylate for direct alkylation, or isobutyraldehyde for reductive amination pathways.

The direct N-alkylation of an indazole with an isobutyl group under standard SN2 conditions often results in poor regioselectivity. For instance, the reaction of an indazole with isobutyl bromide using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures can produce a nearly inseparable mixture of the desired N1-isobutyl-indazole and the undesired N2-isobutyl-indazole isomer. A study on a structurally related indazole showed that such conditions led to a 58:42 ratio of N1 to N2 isomers, requiring chromatographic separation and resulting in a low isolated yield of the desired N1 product. nih.gov

The reaction pathway involves the deprotonation of the 5-methoxy-1H-indazole's N-H by a base to form an indazolide anion. This anion has two nucleophilic centers at N1 and N2. The subsequent nucleophilic attack on the isobutylating agent can occur at either nitrogen, leading to the product mixture. The ratio of these products is influenced by factors including the solvent, counter-ion, temperature, and the electronic properties of substituents on the indazole ring. nih.govd-nb.info

| Precursor | Reagent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Indazole (general) | Isobutyl Bromide | K₂CO₃ | DMF | 120 °C | Poor regioselectivity (e.g., 58:42 mixture of N1:N2 isomers) | nih.gov |

| Substituted Indazole | Alkyl Bromide | NaH | THF | RT to 50 °C | High N1-selectivity for many substrates | d-nb.infobeilstein-journals.org |

Methodological Advancements in Enhancing Synthesis Efficiency

To overcome the challenge of poor regioselectivity in direct alkylation, more advanced methods have been developed that significantly enhance the efficiency and selectivity of N1-isobutyl-indazole synthesis. These methods often exploit thermodynamic control or alternative reaction pathways.

One highly successful strategy is a two-step reductive amination process. nih.gov This method avoids the direct use of an isobutyl halide and instead employs isobutyraldehyde.

Enamine Formation: The indazole is first reacted with isobutyraldehyde. This condensation reaction selectively forms an N1-enamine. A key to the high selectivity is the reversible nature of the initial condensation, which allows for thermodynamic equilibration to the more stable N1-substituted intermediate. nih.govrsc.org

Reduction: The resulting enamine is then reduced to the final N1-isobutyl-indazole. This reduction can be achieved through catalytic hydrogenation.

This two-step approach has been shown to be highly selective, yielding the N1-alkylated product exclusively, with no detectable formation of the N2 isomer. nih.gov This method is not only selective but also practical and scalable, making it suitable for large-scale manufacturing. nih.gov The proposed mechanism suggests that while intermediates like aminals can form, the reaction equilibrium favors the N1-enamine, which is then irreversibly hydrogenated. nih.gov

Other advancements focus on optimizing direct alkylation conditions to favor the thermodynamically more stable N1 product. d-nb.infonih.gov This can involve a careful selection of base and solvent. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to provide high N1-regioselectivity for a range of indazoles and alkylating agents. d-nb.infobeilstein-journals.orgnih.gov The rationale is that these conditions can facilitate an equilibration process that favors the formation of the thermodynamically stable N1-substituted indazole. d-nb.infonih.gov

| Method | Reagents | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Two-Step Reductive Amination | 1) Isobutyraldehyde 2) H₂, Catalyst (e.g., Pd/C) | Thermodynamically controlled enamine formation; Scalable | Exclusive N1-alkylation | nih.gov |

Design and Synthesis of Chemically Modified Analogues of this compound for Research Purposes

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves modifying the indazole core at various positions, including the N1-substituent, the C5-position, and other locations on the benzene (B151609) ring.

Strategies for Diversification at the N1, C5, and Other Positions of the Indazole Core

Diversification of the indazole scaffold can be achieved through several synthetic strategies:

N1-Position: The isobutyl group at the N1 position can be replaced with a wide variety of other alkyl or aryl groups. This is typically achieved by employing different alkylating agents (e.g., various alkyl halides or tosylates) or different aldehydes in the reductive amination protocol described previously. nih.govbeilstein-journals.orgnih.gov The choice of N1-substituent is vast, limited mainly by the commercial availability of the corresponding electrophiles.

C5-Position: Modification at the C5 position, where the methoxy (B1213986) group resides in the parent compound, often starts with a differently substituted precursor. For example, one could begin with 5-bromo-1H-indazole or 5-nitro-1H-indazole. nih.govnih.gov The bromo-substituent is particularly versatile, as it can be converted into a wide range of other functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The nitro group can be reduced to an amine, which can then be further functionalized. To obtain analogues with different alkoxy groups, the corresponding 5-alkoxy-1H-indazole precursor would be used.

Other Positions (C3, C4, C6, C7): Introducing substituents at other positions on the indazole ring generally requires starting with a pre-functionalized benzene derivative that is then used to construct the indazole ring system. nih.gov Alternatively, late-stage C-H functionalization techniques are emerging as powerful tools to directly introduce substituents onto the pre-formed indazole core, although this can present its own regioselectivity challenges.

Control of Regioselectivity in Multi-Substituted Indazole Derivatives

When synthesizing multi-substituted indazole analogues, controlling the regioselectivity of N-alkylation remains a critical step. The electronic and steric nature of the substituents on the indazole ring significantly influences the N1/N2 product ratio.

Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring can have a pronounced effect on regioselectivity. For example, studies have shown that an EWG at the C3 position can strongly favor N1-alkylation when using NaH in THF. d-nb.info Conversely, an EWG at the C7 position, such as a nitro or ester group, has been shown to direct alkylation almost exclusively to the N2 position. d-nb.infobeilstein-journals.org This is attributed to the group's ability to sterically hinder the N1 position and electronically influence the N2 position.

Steric Effects: Bulky substituents at the C7 position can sterically block access to the N1 position, thereby favoring alkylation at the more accessible N2 nitrogen. rsc.org In contrast, substituents at the C3 position can also influence the N1/N2 ratio, though the effects can be more complex and dependent on the specific reaction conditions. beilstein-journals.org

Reaction Conditions: As discussed, the choice of base and solvent system is paramount. Conditions that favor thermodynamic control, allowing the reaction to equilibrate to the most stable isomer, generally yield the N1 product, as the 1H-indazole tautomer is typically more stable than the 2H-tautomer. d-nb.infonih.gov For instance, using cesium carbonate (Cs₂CO₃) or employing a two-step reductive amination are methods that leverage thermodynamic control to achieve high N1 selectivity. nih.govnih.gov

By carefully considering these factors, chemists can design synthetic routes that selectively produce the desired N1- or N2-alkylated regioisomer of a multi-substituted indazole, enabling the systematic exploration of the chemical space around the core scaffold.

Exploration of Biological Activities and Molecular Interactions of 1 Isobutyl 5 Methoxy 1h Indazole Derivatives

Investigation of Pharmacological Potential Based on Indazole Scaffold Precedence

The pharmacological potential of indazole derivatives is well-documented, with many compounds demonstrating potent biological effects. This has led to the inclusion of the indazole moiety in several FDA-approved drugs for cancer treatment. researchgate.netnih.gov The core structure serves as a valuable template for designing novel therapeutic agents with improved efficacy and selectivity.

Antitumor Activity Profiling and Mechanistic Studies

Derivatives of the indazole scaffold have shown significant promise as anticancer agents. nih.govresearchgate.net Their antitumor effects are often attributed to their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell signaling, proliferation, and survival.

The dysregulation of kinase signaling pathways is a hallmark of many cancers. The PI3K/AKT/mTOR pathway, in particular, is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in tumor development. nih.gov Indazole derivatives have been designed to target various components of these pathways. For instance, some indazole-containing compounds have been investigated as inhibitors of the PI3K/AKT/mTOR signaling cascade. nih.gov

Furthermore, indazole derivatives have shown inhibitory activity against other crucial kinases involved in cancer progression. These include Epidermal Growth Factor Receptor (EGFR), a key mediator of cell proliferation and survival, and Polo-Like Kinase 1 (PLK1), which plays a vital role in mitosis. nih.gov The inhibition of both EGFR and PLK1 has been explored as a strategy to enhance the sensitivity of cancer cells to radiation therapy. nih.gov Additionally, certain indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in angiogenesis and tumor growth. nih.gov

A key characteristic of effective anticancer agents is their ability to control cell division and induce programmed cell death (apoptosis). Numerous studies have demonstrated that indazole derivatives can effectively inhibit the proliferation of various cancer cell lines. nih.govresearchgate.netnih.gov For example, a series of novel polysubstituted indazoles exhibited significant antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cells, with IC50 values in the low micromolar range. nih.govresearchgate.net

The mechanism of action for many of these compounds involves the modulation of the cell cycle. Some indazole derivatives have been shown to cause cell cycle arrest at different phases, such as the S phase or the G2/M phase, thereby preventing cancer cells from completing their division process. nih.govresearchgate.netnih.gov This cell cycle arrest is often a prelude to apoptosis. Research has confirmed that certain indazole derivatives can trigger apoptosis in a dose-dependent manner, as evidenced by the upregulation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases. researchgate.netnih.govsemanticscholar.org

| Compound | Cancer Cell Line | Activity (IC50) | Observed Effects | Reference |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 to 17 µM | S phase or G2/M phase arrest, apoptosis | nih.govresearchgate.net |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian), A549 (lung) | 4.21 to 18.6 µM | G2/M phase arrest, dose-dependent apoptosis | nih.gov |

| Indazole derivative 6o | K562 (leukemia) | 5.15 µM | Induction of apoptosis | semanticscholar.org |

| Indazole derivative 2f | 4T1 (breast) | 0.23-1.15 μM | Inhibition of proliferation and colony formation, apoptosis | researchgate.net |

| Indazol-pyrimidine derivatives | MCF-7 (breast) | 1.629 to 4.798 µM | Activation of caspase-3/7, apoptosis | nih.gov |

Some indazole derivatives are thought to exert their anticancer effects by acting as antimetabolites that interfere with DNA synthesis. nih.govresearchgate.net This mechanism directly halts the replication of cancer cells. Furthermore, the epithelial-mesenchymal transition (EMT) is a cellular process that allows cancer cells to become motile and invasive, contributing to metastasis. Indazole derivatives have been investigated for their potential to inhibit EMT pathways, thereby reducing the migratory and invasive capabilities of cancer cells. For instance, certain derivatives have been shown to decrease the expression of matrix metalloproteinases, which are crucial for the degradation of the extracellular matrix during cell invasion. researchgate.net

Antimicrobial and Antiprotozoal Investigations

Beyond their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net This includes efficacy against various bacterial, fungal, and protozoal pathogens. tandfonline.comnih.gov

The indazole scaffold has been utilized to develop potent antibacterial and antifungal agents. nih.govtandfonline.com Studies have shown that certain indazole derivatives exhibit significant activity against a range of bacterial species, including both Gram-positive and Gram-negative bacteria. For example, some derivatives have been found to be effective against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. nih.govresearchgate.netnih.gov In some cases, the antibacterial potency of these compounds is comparable to that of standard antibiotics. tandfonline.com

In the realm of antifungal research, indazole derivatives have also shown promise. They have been tested against various fungal strains, such as Candida albicans, Aspergillus flavus, and Mucor species, demonstrating notable inhibitory effects. nih.govtandfonline.com The mechanism of their antibacterial action has, in some instances, been linked to the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

| Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium (bacteria); Candida albicans (fungus) | Dominant activity | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, β-H. streptococcus, V. cholerae, S. typhii, S. flexneri, E. coli, K. pneumoniae, Pseudomonas (bacteria); A. flavus, Mucor, Rhizopus, M. gypseum (fungi) | Potent activity, in some cases exceeding standard drugs | tandfonline.com |

| GyrB inhibitors | MRSA, Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis (Gram-positive bacteria) | Excellent antibacterial activity | nih.gov |

Activity against Protozoal Parasites (e.g., Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis)

Indazole derivatives have emerged as a promising class of agents against various protozoal infections. nih.gov Research has highlighted the antiprotozoal potential of indazole compounds against clinically relevant parasites such as Entamoeba histolytica, the causative agent of amoebiasis; Giardia intestinalis (also known as G. lamblia), which causes giardiasis; and Trichomonas vaginalis, the agent responsible for trichomoniasis. nih.govnih.gov

In a study evaluating a series of 2-phenyl-2H-indazole derivatives, several compounds exhibited potent activity against these three protozoa. nih.gov The biological assays revealed that structural features, such as the presence of electron-withdrawing groups on the 2-phenyl ring, were favorable for the antiprotozoal action. nih.gov While specific data on 1-isobutyl-5-methoxy-1H-indazole is not extensively detailed in the reviewed literature, the general efficacy of the indazole scaffold is well-documented. For comparison, the standard-of-care drug, metronidazole, is used for all three infections, but concerns about treatment failure and parasite resistance are growing. nih.gov Another drug, nitazoxanide, has shown potent in vitro activity against these parasites, with IC50 values of 0.017 µg/mL against E. histolytica, 0.004 µg/mL against G. intestinalis, and 0.034 µg/mL against T. vaginalis. nih.gov The antiprotozoal activity of some indazole derivatives has been reported to be more potent than metronidazole, underscoring the therapeutic potential of this chemical class. pnrjournal.com

Table 1: Antiprotozoal Activity of Selected Indazole Derivatives

| Compound/Drug | Target Organism | Activity (IC50) | Source |

| Nitazoxanide | Entamoeba histolytica | 0.017 µg/mL | nih.gov |

| Nitazoxanide | Giardia intestinalis | 0.004 µg/mL | nih.gov |

| Nitazoxanide | Trichomonas vaginalis | 0.034 µg/mL | nih.gov |

| 2-Phenyl-2H-indazole Derivatives | E. histolytica, G. intestinalis, T. vaginalis | Active (specific IC50 values vary by derivative) | nih.gov |

Note: This table is for illustrative purposes and includes data for related compounds to show the potential of the indazole scaffold.

Interaction with Microbial Molecular Targets (e.g., DNA gyrase B)

Bacterial DNA gyrase, a type II topoisomerase, is a well-established and clinically validated target for antibacterial agents. This enzyme is essential for bacterial survival as it manages the topological state of DNA during replication and transcription. researchgate.net The GyrB subunit, which possesses ATPase activity, is a particularly attractive target for developing new antibiotics that can overcome resistance to existing drugs like fluoroquinolones, which target the GyrA subunit.

Indazole derivatives have been identified as a novel class of potent inhibitors of the DNA gyrase B (GyrB) subunit. nih.gov Through structure-based drug design, these compounds were developed to have excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens. nih.gov

Anti-inflammatory Response Modulation

The indazole scaffold is a key feature in several anti-inflammatory drugs, such as benzydamine. pnrjournal.com Derivatives of indazole have shown significant potential in modulating inflammatory responses. researchgate.netnih.gov A study on 1,5-disubstituted indazol-3-ols revealed that some of these compounds exhibit noteworthy anti-inflammatory activities in various models. nih.gov Specifically, a derivative with a 5-methoxy group, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to be a potent inhibitor of 5-lipoxygenase (5-LOX) with an IC50 of 44 nM. nih.gov The 5-LOX enzyme is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This finding highlights the importance of the 5-methoxy substitution for anti-inflammatory activity within the indazole class.

Mechanisms of Cyclooxygenase-2 (COX-2) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov The discovery of two isoforms, the constitutive COX-1 and the inducible COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmdpi.com

While direct data on this compound as a COX-2 inhibitor is limited, studies on related heterocyclic structures provide valuable insights. For instance, in a series of imidazopyrazolopyridines, the introduction of a methoxy (B1213986) group resulted in a derivative with enhanced selectivity for COX-2. mdpi.com This was attributed to the potential for the methoxy group to form hydrogen bonds with the guanidine (B92328) moiety of Arg513 in the COX-2 active site. mdpi.com Similarly, certain indole (B1671886) derivatives, which are structurally related to indazoles, have been shown to be potent and selective COX-2 inhibitors. nih.gov Given that the 5-methoxy group on the indazole ring has been shown to be beneficial for anti-inflammatory activity via 5-LOX inhibition, it is plausible that it could also contribute favorably to the binding and inhibition of COX-2. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class | Specific Derivative Example | COX-2 Inhibition (IC50) | Source |

| Imidazopyrazolopyridine | Methoxy-containing derivative (5c) | COX-2 selective (18x more than COX-1) | mdpi.com |

| Indole Derivative | Compound 26 (acid-type) | 0.009 µM (in human cells) | nih.gov |

| Indazol-3-ol Derivative | 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 44 nM (5-LOX inhibition) | nih.gov |

Note: This table illustrates the potential of methoxy-substituted heterocycles as anti-inflammatory agents.

Other Areas of Pharmacological Relevance (e.g., Antiarrhythmic, Antihypertensive, Anti-HIV, 5-HT4 receptor agonism)

The versatility of the indazole scaffold extends to several other therapeutic areas.

Antiarrhythmic and Antihypertensive Activity: Indazole derivatives have been investigated for their cardiovascular effects. arabjchem.org They have been shown to possess antihypertensive properties. arabjchem.orgresearchgate.net Notably, a review on indole and indazole analogues highlighted that indoles with a 5-methoxy substitution displayed superior vasodilation properties, suggesting a potential role for this functional group in achieving antihypertensive effects. arabjchem.org

Anti-HIV Activity: The indazole nucleus is also considered a promising scaffold for the development of anti-HIV agents. researchgate.net While specific studies on this compound are scarce, research on other heterocyclic compounds has shown that methoxy substitutions can be important for anti-HIV activity. nih.gov For example, methoxy substitution at the α-benzylic position of dihydrobenzylpyrimidin-4-(3H)-ones (DABOs) led to compounds with potent activity against clinically relevant HIV-1 mutant strains. nih.gov

Serotonin (B10506) (5-HT) Receptor Agonism: Indazole analogues have been developed as potent agonists for serotonin receptors. Specifically, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated as 5-HT2 receptor agonists for treating ocular hypertension. nih.gov One compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent and selective 5-HT2 receptor agonist. nih.gov Although this pertains to the 5-HT2 receptor and not the 5-HT4 receptor, it demonstrates that the indazole scaffold can effectively interact with serotonin receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The biological efficacy of indazole derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Impact of N1-Isobutyl Group Variations on Biological Efficacy

The substitution at the N1 position of the indazole ring is a critical determinant of the molecule's pharmacological properties. The regioselective alkylation of the indazole core presents a synthetic challenge, as reactions can often yield a mixture of N1 and N2 isomers. nih.gov

The development of a selective and scalable synthesis for N1-alkyl indazoles has been a key focus. One successful strategy involved a two-step process of enamine condensation with an aldehyde (e.g., isobutyraldehyde (B47883) to introduce the isobutyl group) followed by hydrogenation, which yielded the N1-alkylated product with high selectivity. nih.gov This method was robust for various indazoles, including those with electron-withdrawing groups, although steric hindrance at the 7-position could impede the reaction. nih.gov

SAR studies on different classes of indazole derivatives have shown the importance of the N1 substituent. For instance, in a series of cannabimimetic indazole derivatives, compounds with an N1-pentyl (AB-PINACA) and an N1-(4-fluorobenzyl) (AB-FUBINACA) group were identified, indicating that variations at this position are well-tolerated and can modulate receptor affinity. researchgate.net In another study on indazole analogues of 5-MeO-DMT, N-methylation of the indazole ring was explored. nih.gov These studies collectively underscore that modifications of the N1-alkyl group, including the isobutyl moiety, are a viable strategy for fine-tuning the biological activity of indazole-based compounds. The size, lipophilicity, and potential for specific interactions of the N1-substituent can significantly influence how the molecule fits into its biological target's binding pocket.

Significance of C5-Methoxy Group in Modulating Molecular Interactions

The methoxy group at the C5 position of the indazole ring plays a crucial role in modulating the compound's interaction with biological targets. This substituent can influence the electronic properties and the binding affinity of the molecule. For instance, in a series of 1H-indazole derivatives, the presence of a methoxy group at the C5 position has been noted to alter receptor binding affinity.

In the context of specific targets, such as kinase inhibition, the C5-substituent is pivotal. Structure-activity relationship (SAR) studies on 1H-indazole-3-amine derivatives revealed that substitutions at the C5 position significantly impact their anti-proliferative activity. The electronic nature of the substituent at this position can modulate the electron density of the indazole ring system, thereby affecting its interaction with the kinase hinge region.

Influence of Conformational Flexibility and Stereochemistry on Target Binding

The N1-isobutyl group introduces a degree of conformational flexibility that can significantly influence how the molecule fits into a binding site. The rotational freedom around the single bonds of the isobutyl chain allows the molecule to adopt various conformations, one of which may be optimal for binding to a specific biological target. This "induced fit" can enhance the binding affinity and potency of the compound.

The stereochemistry of substituents on the indazole core is also a critical determinant of biological activity. For synthetic cannabinoid receptor agonists with an indazole core, the stereochemistry of the side chain is known to be a deciding factor for their potency. For example, in indazole-3-carboxamide derivatives, the (S)-enantiomer often exhibits significantly higher potency at cannabinoid receptors compared to the (R)-enantiomer. frontiersin.org This highlights the importance of a precise three-dimensional arrangement of functional groups for effective interaction with the chiral environment of a receptor binding pocket.

Elucidation of Key Pharmacophoric Features for Optimized Activity

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, several key features can be identified based on SAR studies of related indazole compounds.

A typical pharmacophore model for kinase inhibitors with an indazole scaffold includes:

A hydrogen bond donor/acceptor site: The indazole ring itself, particularly the N2 atom, can act as a hydrogen bond acceptor, while an amine or amide substituent at the C3 position often serves as a hydrogen bond donor. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases.

A hydrophobic region: The isobutyl group at the N1 position provides a hydrophobic moiety that can interact with non-polar pockets in the target protein, contributing to binding affinity. The size and shape of this hydrophobic group are often crucial for optimal activity. For instance, in some synthetic cannabinoids, a bulky tert-butyl group in a similar position enhances potency. frontiersin.org

An aromatic region: The benzene (B151609) part of the indazole core provides a planar aromatic surface for π-π stacking or other hydrophobic interactions with aromatic amino acid residues in the binding site.

A hydrogen bond acceptor: The C5-methoxy group introduces an additional hydrogen bond acceptor site, which can be critical for anchoring the ligand in the binding pocket and enhancing selectivity.

The combination and spatial orientation of these features are paramount for the design of potent and selective this compound derivatives.

| Feature | Description | Potential Interaction |

| Indazole Core | Bicyclic aromatic ring system | Hydrogen bonding (N2), π-π stacking |

| N1-Isobutyl Group | Flexible hydrophobic chain | van der Waals forces, hydrophobic interactions |

| C5-Methoxy Group | Electron-donating group | Hydrogen bonding (oxygen atom) |

| C3-Substituent (if present) | e.g., Amine or Amide | Hydrogen bonding (donor/acceptor) |

Computational and Biophysical Characterization of 1 Isobutyl 5 Methoxy 1h Indazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed description of the electronic distribution and energy of a molecule, which in turn dictates its structure, reactivity, and stability.

The electronic structure of 1-isobutyl-5-methoxy-1H-indazole derivatives is a key determinant of their chemical reactivity. Quantum chemical methods like Density Functional Theory (DFT) are employed to analyze the distribution of electrons within the molecule. rsc.org Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For instance, DFT studies on a series of novel indazole derivatives revealed that specific substitutions could significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other molecules. Red regions on the MEP indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are prone to nucleophilic attack. For indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the methoxy (B1213986) group are typically regions of negative electrostatic potential, making them key sites for hydrogen bonding and other intermolecular interactions.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Higher energy suggests greater electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Lower energy suggests greater electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. rsc.org | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. rsc.org |

| MEP | Molecular Electrostatic Potential map. | Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for intermolecular interactions. |

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netnih.gov The two most common forms are the 1H-indazole and 2H-indazole tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. nih.gov

For the vast majority of indazole derivatives, including those with substituents on the benzene (B151609) ring, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net This stability is attributed to its benzenoid form, which is energetically favored over the quinoid-like structure of the 2H-indazole. researchgate.net Computational studies, including those at various levels of theory, have consistently calculated the 1H-indazole to be the predominant and more stable form. nih.govnih.gov The energy difference is significant enough that the 1H form is the most abundant in most conditions. researchgate.net The presence of the isobutyl group at the N1 position in this compound locks the molecule into the 1H tautomeric form, preventing tautomerization to the 2H form.

Table 2: Comparison of Indazole Tautomers

| Tautomer | Common Name | General Thermodynamic Stability |

|---|---|---|

| 1H-Indazole | Indazole | More stable, predominant form. researchgate.netnih.gov |

| 2H-Indazole | Isoindazole | Less stable, less abundant form. researchgate.netnih.gov |

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For drug discovery, these studies are essential for understanding how a potential drug molecule (a ligand) might interact with its biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable and likely interaction. nih.gov This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target recognition.

For indazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions. Many indazole-based compounds are investigated as protein kinase inhibitors. nih.govnih.gov Docking simulations have shown that the indazole core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. For example, in studies with Fibroblast Growth Factor Receptor 1 (FGFR1), the N-H and nitrogen atom of the indazole ring formed hydrogen bonds with the backbone of residues like Ala564 and Glu562. nih.gov In other cases, such as with Aurora kinases, the indazole ring interacted with hinge residues Glu211 and Ala213. nih.gov The substituents on the indazole core, such as the 5-methoxy group, can form additional favorable interactions or, conversely, cause steric hindrance, which can decrease binding affinity. nih.gov

Table 3: Examples of Docking Interactions for Indazole Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| FGFR1 | Ala564, Glu562 | Hydrogen Bonding with Indazole Ring | nih.gov |

| Aurora A Kinase | Glu211, Ala213, Thr217 | Hydrogen Bonding with Indazole and Substituents | nih.gov |

| VEGFR2 Kinase | Not specified | Hydrogen Bonding, π–π stacking | nih.gov |

| Butyrylcholinesterase (BChE) | Not specified | Hydrophobic and Polar Interactions | monash.edu |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.orgyoutube.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational flexibility of the ligand and protein, the stability of the binding complex, and the role of solvent molecules. youtube.com

MD simulations are often used to refine and validate the results of molecular docking. nih.gov For instance, a study on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) used MD simulations to confirm that the most potent compound remained stable within the active site of the protein throughout the simulation. nih.gov Similarly, MD simulations of arylsulphonyl indazole derivatives bound to VEGFR2 kinase were used to analyze the stability of the docked conformations. nih.gov These simulations can reveal subtle changes in the binding mode and highlight the most persistent and important interactions, providing a more accurate picture of the binding dynamics than docking alone. The analysis of root-mean-square deviation (RMSD) during the simulation is a common method to assess the structural stability of the protein-ligand complex. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural and physicochemical properties of a molecule, known as descriptors, determine its activity. mdpi.com

A QSAR model is developed by first calculating a wide range of descriptors for a set of molecules with known activities (the training set). jmolekul.comdovepress.com These descriptors can encode various properties, including steric (e.g., molecular shape), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. dovepress.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates a combination of these descriptors to the observed biological activity. jmolekul.comnih.gov

QSAR models have been successfully developed for various classes of indazole derivatives to predict their potency as inhibitors for targets like HIF-1α and Glycogen Synthase Kinase-3 beta (GSK-3β). nih.govresearchgate.net In a 3D-QSAR study on HIF-1α inhibitors, steric and electrostatic field maps were generated to provide a structural framework for designing new, more potent inhibitors. nih.gov For GSK-3β inhibitors, 2D and 3D-QSAR models identified that descriptors related to topology, LogP, electrostatic potential, and hydrophobicity were crucial for determining the compounds' biological activity. researchgate.net Once validated using an external test set of compounds, these models can be used to predict the activity of newly designed, virtual compounds, prioritizing the most promising candidates for synthesis and testing. jmolekul.comresearchgate.net

Table 4: General Workflow for QSAR Modeling

| Step | Description | Purpose |

|---|---|---|

| 1. Data Set Selection | A set of compounds with a common structural scaffold and measured biological activity is chosen. dovepress.com | To provide the foundational data for the model. |

| 2. Descriptor Calculation | Physicochemical, electronic, steric, and topological properties are calculated for each molecule. mdpi.com | To numerically represent the structural features of the molecules. |

| 3. Model Development | A training set is used to create a mathematical equation linking descriptors to activity using statistical methods. jmolekul.com | To establish the structure-activity relationship. |

| 4. Model Validation | The model's predictive power is tested on an external set of compounds not used in model development. nih.gov | To ensure the model is robust and not overfitted. |

| 5. Prediction | The validated model is used to predict the activity of new, unsynthesized compounds. researchgate.net | To guide the design of more potent molecules. |

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive models for the biological activity of this compound derivatives relies on the principle of quantitative structure-activity relationships (QSAR). These models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological potency.

Detailed research findings in the broader field of heterocyclic compounds indicate that theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in deriving the necessary structural descriptors. For instance, methods like the Becke, three-parameter, Lee–Yang–Parr (B3LYP) functional with a suitable basis set can be used to calculate global reactivity descriptors. These descriptors, which include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, can provide insights into the reactivity and stability of the molecules, which in turn can be correlated with their biological activity.

In the context of indazole derivatives, computational approaches such as Gauge-Invariant Atomic Orbital (GIAO) calculations have been successfully used to predict NMR chemical shifts, providing a basis for experimental validation of theoretical structures. nih.gov This synergy between computational prediction and experimental data is fundamental to building robust QSAR models. While specific QSAR models for this compound were not found in the reviewed literature, the established methodologies for similar heterocyclic systems provide a clear framework for their development.

Identification of Physicochemical Parameters Influencing Compound Potency

The potency of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with its biological target. For this compound derivatives, key physicochemical parameters influencing potency would include hydrophobicity (logP), electronic effects of substituents, molecular size, and hydrogen bonding capacity.

The isobutyl group at the N1 position of the indazole ring contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The methoxy group at the 5-position, being an electron-donating group, can modulate the electron density of the indazole ring system, potentially affecting its interaction with a target receptor. The precise nature of these influences is often elucidated by systematically varying the substituents on the indazole core and observing the corresponding changes in biological activity. This process, known as creating a structure-activity relationship (SAR), is a cornerstone of medicinal chemistry.

For example, in related indazole series, the introduction of different substituents has been shown to significantly alter their biological profiles. While specific studies on the physicochemical parameters of this compound are not detailed in the available literature, the general principles of medicinal chemistry suggest that a balance of these properties is necessary for optimal potency.

Biophysical Techniques for Investigating Molecular Recognition

Biophysical techniques are indispensable for understanding how a ligand, such as a this compound derivative, recognizes and binds to its biological target. These methods provide detailed information about the structure of the ligand-receptor complex and the nature of the binding interactions.

Spectroscopic Methods (e.g., NMR for structural characterization and binding epitope mapping)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the complete assignment of the molecular structure by revealing through-bond connectivities.

While the specific NMR data for this compound is not publicly available, the following table presents typical ¹H and ¹³C NMR chemical shifts for a related 5-methoxy-substituted indole (B1671886) derivative, illustrating the type of data obtained from such analyses. rsc.org

| Compound | Technique | Chemical Shifts (ppm) |

| 5-Methoxy-3-methyl-1H-indole rsc.org | ¹H NMR (500 MHz, CDCl₃) | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) |

In addition to structural elucidation, NMR is also employed for binding epitope mapping. This involves monitoring the changes in the NMR spectrum of a target protein upon the addition of a ligand. The residues of the protein that experience significant chemical shift perturbations are inferred to be part of the binding site. This information is critical for understanding the mechanism of action and for optimizing the ligand's affinity and specificity.

Advanced Techniques for Elucidating Ligand-Receptor Complexes (e.g., X-ray Crystallography of analogues if available)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with macromolecules at atomic resolution. To obtain a crystal structure, the molecule of interest, or a ligand-receptor complex, must be crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern produced is used to calculate the electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not reported in the searched literature, structures of analogous indazole derivatives have been determined. For example, the crystal structures of several (1H-indazol-1-yl)methanol derivatives have been reported, providing precise bond lengths, bond angles, and conformational details of the indazole ring system. nih.gov This type of information is invaluable for validating computational models and for understanding the specific interactions that govern molecular recognition.

The following table summarizes crystallographic data for an exemplary indazole derivative, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide.

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.2023 (1) |

| b (Å) | 10.6312 (2) |

| c (Å) | 10.8957 (2) |

| α (°) | 117.523 (1) |

| β (°) | 93.095 (1) |

| γ (°) | 103.166 (1) |

| Volume (ų) | 806.36 (2) |

This data provides a detailed picture of the solid-state conformation of the molecule, which can inform the design of new analogs with improved binding properties.

Future Directions and Translational Potential for 1 Isobutyl 5 Methoxy 1h Indazole Research

Development of Advanced Synthetic Methodologies for Analog Library Generation

The generation of a diverse library of analogs based on the 1-Isobutyl-5-methoxy-1H-indazole core is a critical step in understanding its structure-activity relationship (SAR) and optimizing its pharmacological properties. Traditional synthetic methods can be time-consuming and may not be amenable to the rapid production of a large number of derivatives. Therefore, the adoption of modern synthetic strategies is paramount.

High-Throughput and Combinatorial Chemistry Approaches

High-throughput experimentation (HTE) and combinatorial chemistry are powerful tools for accelerating the drug discovery process by enabling the rapid synthesis and screening of large numbers of compounds. stanford.edunih.gov For the this compound scaffold, these approaches can be employed to systematically explore the chemical space around the core structure.

A key challenge in the synthesis of N-alkyl indazoles is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. rsc.orgnih.gov For instance, the synthesis of a closely related analog, methyl 5-bromo-1-isobutyl-1H-indazole-6-carboxylate, highlighted this challenge, where standard alkylation conditions yielded a mixture of N1 and N2 isomers. rsc.org High-throughput screening of various reaction conditions, including different bases, solvents, and alkylating agents, can be instrumental in identifying optimal conditions for selective N1-isobutylation of 5-methoxy-1H-indazole. rsc.orgrsc.org

Combinatorial libraries can be designed by varying the substituents on the indazole ring and the nature of the N1-alkyl group. nih.gov This allows for the exploration of a wide range of structural modifications to improve potency, selectivity, and pharmacokinetic properties. For example, a library could be generated by reacting a common intermediate, 5-methoxy-1H-indazole, with a diverse set of alkylating agents in a parallel fashion.

Table 1: Illustrative High-Throughput Screening Parameters for N1-Alkylation

| Parameter | Variables |

| Base | K₂CO₃, Cs₂CO₃, NaH, DBU |

| Solvent | DMF, THF, Acetonitrile, Dioxane |

| Alkylating Agent | Isobutyl bromide, Isobutyl tosylate |

| Temperature (°C) | 25, 50, 80, 100 |

Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound and its analogs. beilstein-journals.org These benefits include enhanced safety, improved reaction control, and ease of scalability. Automated synthesis platforms can further streamline the process, allowing for the unattended synthesis of compound libraries. synplechem.com

The synthesis of substituted indazoles has been successfully demonstrated using flow reactors. nih.gov This approach can be adapted for the regioselective N-alkylation of 5-methoxy-1H-indazole. By precisely controlling reaction parameters such as temperature, pressure, and residence time, flow chemistry can favor the formation of the desired N1-isobutyl isomer. Furthermore, in-line purification techniques can be integrated into the flow system to yield highly pure compounds directly.

Automated platforms can be programmed to perform multi-step reaction sequences, including the initial formation of the indazole ring followed by N-alkylation and subsequent functionalization. synplechem.com This would significantly accelerate the generation of an analog library for biological screening.

Integration of Omics Technologies in Target Identification and Validation

Understanding the mechanism of action (MoA) of a novel compound is crucial for its development as a therapeutic agent. "Omics" technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical perturbation, offering valuable insights into the compound's targets and pathways.

Proteomics and Metabolomics for Mechanism of Action Elucidation

Proteomics, the large-scale study of proteins, can be used to identify the protein targets of this compound. Given that many indazole derivatives have been identified as kinase inhibitors, a key application of proteomics would be to screen for its binding affinity to a panel of kinases. nih.govrsc.orgresearchgate.net Techniques such as chemical proteomics, where the compound is used as a probe to pull down its binding partners from cell lysates, can directly identify its targets. nih.gov

Metabolomics, the study of small molecule metabolites, can reveal the downstream effects of the compound on cellular metabolism. nih.gov By analyzing the changes in the metabolome of cells treated with this compound, researchers can identify metabolic pathways that are perturbed, providing further clues about its MoA. For example, alterations in energy metabolism or nucleotide biosynthesis could suggest an impact on cell proliferation pathways.

Table 2: Potential Omics-Based Readouts for MoA Studies

| Omics Technology | Potential Readouts | Implication for MoA |

| Proteomics | Differential protein expression, Post-translational modifications, Kinase binding profiles | Identification of direct targets and affected signaling pathways |

| Metabolomics | Altered metabolite levels (e.g., ATP, amino acids, lipids) | Understanding of downstream metabolic consequences |

Utilization of Sophisticated in vitro and ex vivo Biological Models

The translation of preclinical findings to clinical success is a major challenge in drug development. The use of more physiologically relevant biological models, such as organoids and 3D cell cultures, can improve the predictive power of in vitro efficacy testing. nih.govupmbiomedicals.com

Application of Organoid and 3D Cell Culture Systems for Efficacy Testing

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of a tumor. Three-dimensional (3D) cell culture systems, such as spheroids, provide a more accurate representation of tumor architecture and have been shown to be more predictive of in vivo drug responses. youtube.comnih.govresearchgate.net Given that many indazole derivatives are being investigated as anti-cancer agents, testing this compound in 3D cancer cell line models would be a critical step. nih.gov

Patient-derived organoids (PDOs) are self-organizing 3D structures grown from a patient's own tissue that closely mimic the genetic and phenotypic characteristics of the original tumor. researchgate.netnih.govnih.gov These models are increasingly being used for preclinical drug screening and have shown promise in predicting patient responses to therapy. researchgate.net Evaluating the efficacy of this compound and its analogs in a panel of cancer PDOs would provide valuable data on its potential therapeutic utility across different cancer subtypes.

Table 3: Comparison of Biological Models for Efficacy Testing

| Model System | Advantages | Disadvantages |

| 2D Cell Culture | High-throughput, low cost | Poor physiological relevance |

| 3D Cell Spheroids | Better representation of tumor microenvironment | Moderate throughput, can have necrotic cores |

| Patient-Derived Organoids | High physiological relevance, patient-specific | Lower throughput, higher cost and complexity |

High-Content Screening for Phenotypic Drug Discovery

There is no available research demonstrating the use of This compound in high-content screening (HCS) campaigns for phenotypic drug discovery. HCS is a powerful technology that utilizes automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes. This approach allows for the unbiased discovery of novel drugs and mechanisms of action. However, no studies have been identified that have included This compound in such screening libraries or have reported on its phenotypic effects on any cell-based model.

Prospective Applications in Chemical Biology

The potential applications of This compound in chemical biology remain unexplored according to current scientific literature. Chemical biology often employs small molecules to study and manipulate biological systems, and while this compound could theoretically be investigated for such purposes, no such research has been documented.

There are no published studies on the design or synthesis of chemical probes derived from This compound . The development of a chemical probe would typically involve modifying the parent compound to incorporate a reporter tag (e.g., a fluorophore or biotin) or a reactive group for target identification, while retaining its biological activity. The absence of known biological targets or activities for This compound precludes any discussion of probe design for pathway interrogation.

As there is no research available on the biological effects or mechanism of action of This compound , it has not played a role in advancing the understanding of any biological systems to date. Its potential contributions to biology and medicine are yet to be investigated.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Isobutyl-5-methoxy-1H-indazole, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). For example, hydrazide intermediates are cyclized to form indazole cores, with structural confirmation via IR spectroscopy (C=O and N-H stretches) and NMR (aromatic proton integration and coupling patterns) . Additional characterization may involve elemental analysis to validate purity and stoichiometry .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data are processed using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement). Key steps include:

- Data collection with a Bruker D8 VENTURE diffractometer.

- Structure solution via dual-space algorithms in SHELXT, followed by refinement with SHELXL to optimize atomic coordinates and thermal parameters .

- Validation using tools like PLATON to check for twinning or disorder .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of substituents in this compound?

- Methodological Answer :

- ¹H NMR : Methoxy (-OCH₃) and isobutyl (-CH₂CH(CH₂)₂) groups are identified via singlet (δ 3.8–4.0 ppm) and multiplet patterns (δ 1.0–2.5 ppm), respectively.

- ¹³C NMR : Quaternary carbons in the indazole ring are distinguished at δ 140–160 ppm.

- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₂H₁₆N₂O) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare p-toluenesulfonic acid (p-TSA) in DMF (reflux) versus Lewis acids like ZnCl₂ in toluene. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 60:40) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization kinetics vs. non-polar solvents.

- Kinetic Studies : Use in situ FTIR to track intermediate consumption rates .

Q. What strategies resolve contradictions between computational and experimental data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Compare DFT-predicted NMR shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) with experimental values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Crystallographic Validation : Resolve ambiguities in tautomeric forms (e.g., 1H vs. 2H-indazole) via SCXRD .

- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between methods .

Q. How does the tautomeric behavior of this compound impact its pharmacological activity, and how is this studied?

- Methodological Answer :

- Tautomer Identification : Use variable-temperature NMR to detect equilibrium shifts (e.g., 1H- vs. 2H-indazole forms).

- Docking Studies : Compare tautomer binding affinities in target proteins (e.g., kinase inhibitors) using AutoDock Vina.

- Pharmacokinetic Assays : Assess bioavailability differences between tautomers via in vitro Caco-2 permeability models .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers.

- Asymmetric Catalysis : Optimize Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enhance stereoselectivity.

- Process Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。